N-{4-[(4-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine
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Overview
Description
N-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a tetrazole ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce specific functional groups without affecting others.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, reduction reactions may be carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE stands out due to its unique combination of a tetrazole ring and a methoxyphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23N5O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C19H23N5O/c1-3-12-24-22-19(21-23-24)20-13-16-8-10-18(11-9-16)25-14-17-6-4-15(2)5-7-17/h4-11H,3,12-14H2,1-2H3,(H,20,22) |
InChI Key |
AIUJNRLMTWXEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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